2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is a compound that features an indole ring fused with a pyrrolidine ring and an aldehyde functional group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in acetic acid, nitro compounds in sulfuric acid.
Major Products Formed
Oxidation: 2-(1H-Indol-5-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(1H-Indol-5-yl)pyrrolidine-1-methanol.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the C-3 position.
2-(1H-Indol-3-yl)pyrrolidine: Similar structure but lacks the aldehyde functional group.
1H-Indole-2-carboxaldehyde: An indole derivative with an aldehyde group at the C-2 position.
Uniqueness
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the aldehyde group and the fusion of the indole and pyrrolidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c16-9-15-7-1-2-13(15)11-3-4-12-10(8-11)5-6-14-12/h3-6,8-9,13-14H,1-2,7H2 |
InChI Key |
JUQGSTPAVLYTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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